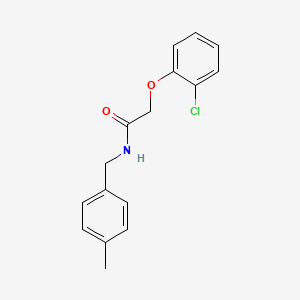
N-2-naphthyl-1-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-naphthyl-1-phenylmethanesulfonamide, also known as NPD, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a sulfonamide derivative and has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-2-naphthyl-1-phenylmethanesulfonamide is not yet fully understood. However, it has been found to act as a competitive inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This compound has also been found to bind to GABA-A receptors, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. This compound has also been found to have anxiolytic and sedative effects, making it a potential treatment for anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-2-naphthyl-1-phenylmethanesulfonamide in lab experiments is its relatively low cost and easy synthesis method. It has also been found to have a high degree of selectivity for carbonic anhydrase and GABA-A receptors, making it a useful tool for studying these biological systems. However, this compound has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for the study of N-2-naphthyl-1-phenylmethanesulfonamide. One area of research could be the development of new drugs based on the structure of this compound, which could have improved selectivity and efficacy. Another area of research could be the study of the effects of this compound on other biological systems, such as the immune system or the cardiovascular system. Additionally, the development of new synthesis methods for this compound could lead to the production of more potent and selective compounds.
Méthodes De Synthèse
N-2-naphthyl-1-phenylmethanesulfonamide can be synthesized through a simple reaction between 2-naphthylamine and benzyl chloride in the presence of sodium hydroxide. The product is then treated with sulfuric acid to form the final compound, this compound. The reaction mechanism involves the formation of a sulfonamide bond between the amine group of 2-naphthylamine and the carbonyl group of benzyl chloride.
Applications De Recherche Scientifique
N-2-naphthyl-1-phenylmethanesulfonamide has been widely used in scientific research for its potential applications in the fields of pharmacology, biochemistry, and neuroscience. It has been found to have a variety of effects on different biological systems, making it a promising compound for further study.
Propriétés
IUPAC Name |
N-naphthalen-2-yl-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c19-21(20,13-14-6-2-1-3-7-14)18-17-11-10-15-8-4-5-9-16(15)12-17/h1-12,18H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJRVGQENWJBRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5812030.png)



![isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5812057.png)
![5-[(3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine](/img/structure/B5812063.png)

![ethyl 4-{[(11-oxo-11H-pyrido[2,1-b]quinazolin-8-yl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5812080.png)

![ethyl 2-chloro-5-[5-(2-nitrovinyl)-2-furyl]benzoate](/img/structure/B5812098.png)

![3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide](/img/structure/B5812105.png)
![N-[2-(methylthio)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5812106.png)
